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Compound of Interest

Compound Name: Cdk2-IN-7

Cat. No.: B13923495

For Immediate Release

This whitepaper provides a detailed technical overview of Cdk2-IN-7, a potent and selective
inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers,
scientists, and drug development professionals interested in the chemical properties, biological
activity, and experimental applications of this compound.

Chemical Structure and Properties

Cdk2-IN-7 is a sulfonylamide derivative identified as a highly potent inhibitor of CDK2. Its
chemical and physical properties are summarized in the table below.

Property Value Reference
Molecular Formula C24H30N604S [1][2]
Molecular Weight 498.6 g/mol [11[2]

CAS Number 2498658-13-0 [11[2]
Appearance White to off-white solid

Solubility Soluble in DMSO [2]

Note: The exact chemical structure, IUPAC name, and SMILES string for Cdk2-IN-7 are
proprietary information detailed within the primary patent literature.
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Biological Activity

Cdk2-IN-7 is a highly selective inhibitor of CDK2, a key regulator of cell cycle progression,
particularly at the G1/S phase transition. The primary mechanism of action involves the
inhibition of the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes.

Target IC50 Assay Type Reference
) HTRF Enzyme Activity
CDK2/Cyclin E1 <50 nM [1][3]
Assay

The potent inhibitory activity of Cdk2-IN-7 against CDK2 makes it a valuable tool for studying
cell cycle regulation and a potential therapeutic candidate for cancers characterized by CDK2
hyperactivation.[1][3]

Signaling Pathway

CDK2 is a central node in the cell cycle signaling pathway. Its inhibition by Cdk2-IN-7 disrupts
the normal progression from the G1 to the S phase of the cell cycle, ultimately leading to cell
cycle arrest.
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Figure 1: Simplified CDK2 signaling pathway and the point of intervention by Cdk2-IN-7.

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the characterization of
sulfonylamide-based CDK2 inhibitors like Cdk2-IN-7.

CDK2/Cyclin E1 HTRF Enzyme Activity Assay

This assay is a common method to determine the in vitro potency of CDK2 inhibitors.[3]

Objective: To measure the half-maximal inhibitory concentration (IC50) of Cdk2-IN-7 against
the CDK2/Cyclin E1 complex.

Materials:

Recombinant human CDK2/Cyclin E1 complex
 Biotinylated peptide substrate (e.g., a derivative of histone H1)
e ATP (Adenosine triphosphate)

o HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Europium
cryptate-labeled anti-phosphoserine antibody and XL665-conjugated streptavidin)

e Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM DTT, 0.01% Tween-20,
0.1% BSA)

e Cdk2-IN-7 (or other test compounds) serially diluted in DMSO
o 384-well low-volume microplates

Procedure:

Prepare serial dilutions of Cdk2-IN-7 in DMSO.

e Add a small volume (e.g., 1 pL) of the diluted compound or DMSO (vehicle control) to the
wells of a 384-well plate.

e Prepare a kinase reaction mixture containing CDK2/Cyclin E1, biotinylated peptide substrate,
and ATP in the assay buffer.

e Add the kinase reaction mixture to the wells containing the compound.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the kinase reaction by adding a solution containing EDTA.

Add the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-
conjugated streptavidin).

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to
allow for antibody binding.

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission
at 620 nm and 665 nm.

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition
against the compound concentration to determine the IC50 value.
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Figure 2: Workflow for the CDK2/Cyclin E1 HTRF enzyme activity assay.
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General Synthesis of Sulfonylamide CDK2 Inhibitors

The synthesis of sulfonylamide-based CDK2 inhibitors typically involves the coupling of a
sulfonyl chloride with an appropriate amine. The following is a generalized synthetic scheme.

Sulfonyl Chloride

Amine e e (Sulfonylamide)

Base (e.g., Pyridine, Triethylamine)
Solvent (e.g., DCM, THF)
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Figure 3: General reaction scheme for the synthesis of sulfonylamide compounds.

Disclaimer: This document is for informational purposes only and is intended for use by
qualified professionals. The information provided is based on publicly available data and may
not be exhaustive. Researchers should consult the primary literature and patents for complete
and detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13923495#cdk2-in-7-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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